REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[CH3:10][CH:11]([CH2:15][CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])[CH2:12][CH2:13]Cl.[OH-].[K+]>C(O)C.[I-].[Na+]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:13][CH2:12][CH:11]([CH3:10])[CH2:15][CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19])=[CH:5][CH:4]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
184.4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
275.9 g
|
Type
|
reactant
|
Smiles
|
CC(CCCl)CCCC(C)C
|
Name
|
|
Quantity
|
106.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
620 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15.04 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted
|
Type
|
TEMPERATURE
|
Details
|
heated at the boil for 64 hours with magnetic stirring
|
Duration
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64 h
|
Type
|
CUSTOM
|
Details
|
the reaction solution was decanted off from the solid
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
The reaction solution was evaporated in a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
This solution was extracted twice with 400 ml of toluene each time
|
Type
|
WASH
|
Details
|
washed with 100 ml of 10% strength aqueous NaOH solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure in a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (1 mbar, head temperature: 159-162° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)OCCC(CCCC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.41 mol | |
AMOUNT: MASS | 372.4 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |